molecular formula C14H27NO6 B14552187 Bis(2-ethoxyethyl) N,N-dimethyl-L-aspartate CAS No. 62027-56-9

Bis(2-ethoxyethyl) N,N-dimethyl-L-aspartate

Cat. No.: B14552187
CAS No.: 62027-56-9
M. Wt: 305.37 g/mol
InChI Key: FJCGEHDBDFFZPE-LBPRGKRZSA-N
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Description

Bis(2-ethoxyethyl) N,N-dimethyl-L-aspartate is a chemical compound with a complex structure that includes both ethoxyethyl and dimethyl groups attached to an L-aspartate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-ethoxyethyl) N,N-dimethyl-L-aspartate typically involves the reaction of N,N-dimethyl-L-aspartate with 2-ethoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Bis(2-ethoxyethyl) N,N-dimethyl-L-aspartate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxyethyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may require specific catalysts or reagents, such as halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Bis(2-ethoxyethyl) N,N-dimethyl-L-aspartate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which Bis(2-ethoxyethyl) N,N-dimethyl-L-aspartate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-ethoxyethyl) ether
  • Bis(2-(N,N-dimethylamino)ethyl) ether
  • N,N-bis(2-ethoxyethyl)amine

Uniqueness

Bis(2-ethoxyethyl) N,N-dimethyl-L-aspartate is unique due to its specific combination of ethoxyethyl and dimethyl groups attached to an L-aspartate backbone

Properties

CAS No.

62027-56-9

Molecular Formula

C14H27NO6

Molecular Weight

305.37 g/mol

IUPAC Name

bis(2-ethoxyethyl) (2S)-2-(dimethylamino)butanedioate

InChI

InChI=1S/C14H27NO6/c1-5-18-7-9-20-13(16)11-12(15(3)4)14(17)21-10-8-19-6-2/h12H,5-11H2,1-4H3/t12-/m0/s1

InChI Key

FJCGEHDBDFFZPE-LBPRGKRZSA-N

Isomeric SMILES

CCOCCOC(=O)C[C@@H](C(=O)OCCOCC)N(C)C

Canonical SMILES

CCOCCOC(=O)CC(C(=O)OCCOCC)N(C)C

Origin of Product

United States

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